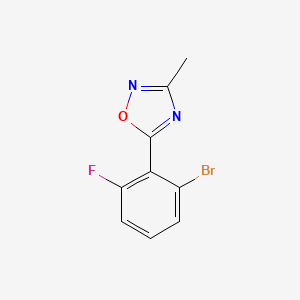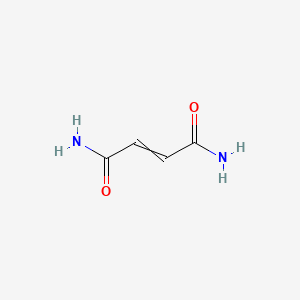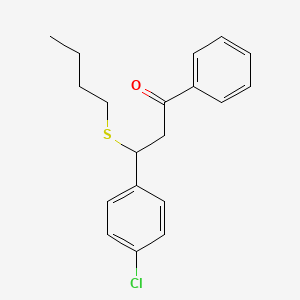
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones This compound features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-(4-chlorophenyl)-1-phenylpropan-1-one with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Sodium hydride, potassium carbonate, DMF, and THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the chlorophenyl and phenyl groups can affect binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can impart distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity.
Propriétés
Numéro CAS |
706816-60-6 |
|---|---|
Formule moléculaire |
C19H21ClOS |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
3-butylsulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-9-11-17(20)12-10-16)14-18(21)15-7-5-4-6-8-15/h4-12,19H,2-3,13-14H2,1H3 |
Clé InChI |
QPXQNBRNGZZJOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


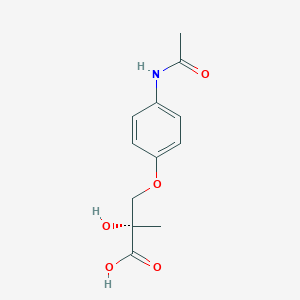
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
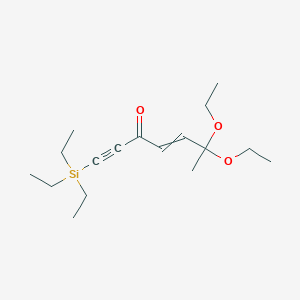
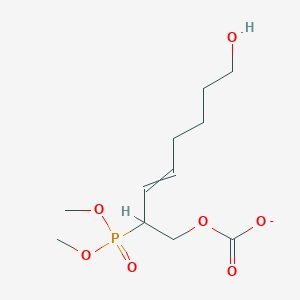

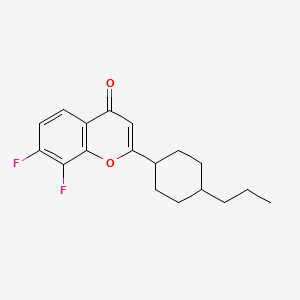
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
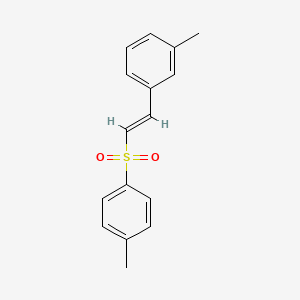
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
